molecular formula C34H46NOPS B6290456 [S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2241598-33-2

[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290456
CAS RN: 2241598-33-2
M. Wt: 547.8 g/mol
InChI Key: RUFQMQVSXPXGOG-MLZZNZMKSA-N
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Description

“[S®]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%” is a chiral phosphine ligand used in enantioselective organic chemical transformations . It has a molecular formula of C33H44NOPS and a formula weight of 533.8 . The compound is typically an off-white to light yellow powder .


Physical And Chemical Properties Analysis

This compound is an off-white to light yellow powder . It’s sensitive to air, heat, and moisture, and should be stored cold . Its molecular formula is C33H44NOPS and it has a formula weight of 533.8 .

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, like tert-butanesulfinamide, have been recognized as exceptional chiral auxiliaries for the stereoselective synthesis of amines and their derivatives, suggesting a potential area of application for the compound (R. Philip et al., 2020). These methodologies offer access to a wide array of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in the development of many pharmaceuticals and natural products.

Naphthalimide Derivatives in Medicinal Chemistry

The structural motif of naphthalene, as found in naphthalimide derivatives, shows significant potential in medicinal applications. Naphthalimide compounds interact with biological molecules through noncovalent bonds, exhibiting extensive potential in medicinal chemistry, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory applications. This suggests that derivatives of naphthalene, possibly including the compound , could be explored for similar medicinal applications (Huo-Hui Gong et al., 2016).

Organosilicon Compounds in Material Science

Sulfur-containing organosilicon compounds have shown effectiveness in various applications, such as components for non-flammable, water- and wear-proof materials, hinting at the possible use of the compound for developing advanced materials with unique properties (N. Vlasova et al., 2017).

Fluorescent Probes and Imaging Agents

Research on naphthalimide-based derivatives as fluorescent probes and cell imaging agents indicates a promising avenue for the compound , particularly in the detection of ions and biomolecules and in understanding biological processes (Michael P. Begaye et al., 2010).

Biodegradation of Environmental Pollutants

The microbial biodegradation of polyaromatic hydrocarbons, including naphthalene derivatives, outlines a significant area of research, potentially positioning the compound as a subject of study in environmental science and bioremediation efforts (R. Peng et al., 2008).

Mechanism of Action

Target of Action

It is known that this compound is a chiral phosphine ligand , which are often used in asymmetric catalysis. The targets could be a variety of reactants in different chemical reactions where this compound acts as a catalyst.

Mode of Action

As a chiral phosphine ligand, this compound likely interacts with its targets by coordinating to a metal center, typically a transition metal, to form a chiral catalyst . This catalyst can then interact with prochiral or racemic substrates, leading to the preferential formation of one enantiomer over the other.

Result of Action

The result of this compound’s action is the preferential formation of one enantiomer over the other in chemical reactions . This can lead to the synthesis of chiral compounds with high enantiomeric excess, which is crucial in the production of pharmaceuticals and other fine chemicals.

properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h11-17,22-25,27-28,33H,5-10,18-21H2,1-4H3/t33-,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFQMQVSXPXGOG-MLZZNZMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide

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